

Application Note: Structural Elucidation of Salvinolone using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Salvinolone*

Cat. No.: *B1249375*

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Abstract

This document provides a detailed protocol for the structural analysis of **Salvinolone**, a novel natural product isolate. By integrating advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) techniques, we present a comprehensive workflow for the unambiguous structure determination and characterization of complex organic molecules. The protocols and data herein are intended to serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The isolation and structural elucidation of novel bioactive compounds from natural sources is a cornerstone of drug discovery. **Salvinolone**, a recently isolated compound, has demonstrated potential biological activity, necessitating a thorough structural characterization. This application note details the analytical workflow, combining one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry to determine its molecular formula and stereochemistry. The methodologies provided are optimized for efficiency and accuracy in the analysis of complex natural products.

Experimental Protocols

Sample Preparation

A pure sample of **Salvinolone** is required for accurate spectroscopic analysis. The following protocol outlines the preparation of the sample for both NMR and mass spectrometry.

- Isolation: **Salvinolone** was isolated from its source matrix using a combination of solvent extraction and column chromatography, followed by purification via High-Performance Liquid Chromatography (HPLC) to >98% purity.
- NMR Sample: 5.0 mg of purified **Salvinolone** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3 , 99.8% D) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Mass Spectrometry Sample: 1.0 mg of purified **Salvinolone** was dissolved in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. This was further diluted to 10 $\mu\text{g/mL}$ with methanol for direct infusion analysis.

NMR Spectroscopy

All NMR experiments were performed on a 600 MHz spectrometer equipped with a cryoprobe.

[1]

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.98 s
 - Relaxation Delay: 1.0 s
 - Spectral Width: 12335.5 Hz (20.5 ppm)
- ^{13}C NMR:
 - Pulse Program: zgpg30

- Number of Scans: 1024
- Acquisition Time: 1.36 s
- Relaxation Delay: 2.0 s
- Spectral Width: 36231.8 Hz (240 ppm)
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgpplndqf) were utilized.
 - Data were acquired with appropriate spectral widths and a sufficient number of increments in the F1 dimension to ensure adequate resolution.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis was conducted on a quadrupole time-of-flight (Q-TOF) mass spectrometer.^{[2][3]}

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Sampling Cone Voltage: 40 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation analysis.^[2]
- Mass Range: m/z 50 - 1000

Data Presentation

The following tables summarize the quantitative data obtained from the NMR and mass spectrometry analyses of **Salvinolone**.

Table 1: ^1H NMR Data for Salvinolone (600 MHz, CDCl_3)

δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
5.85	dd	10.2, 3.6	1H	H-1
2.30	m	1H	H-2a	
1.85	m	1H	H-2b	
4.15	t	3.0	1H	H-3
2.10	d	12.0	1H	H-5
1.75	m	2H	H-6, H-7a	
1.60	m	1H	H-7b	
2.50	br s	1H	H-10	
4.80	d	2.5	1H	H-12
6.25	s	1H	H-14	
7.10	s	1H	H-15	
3.75	s	3H	OCH_3	
1.20	s	3H	CH_3 -18	
1.10	d	7.0	3H	
0.95	s	3H	CH_3 -20	

Table 2: ^{13}C NMR Data for Salvinolone (150 MHz, CDCl_3)

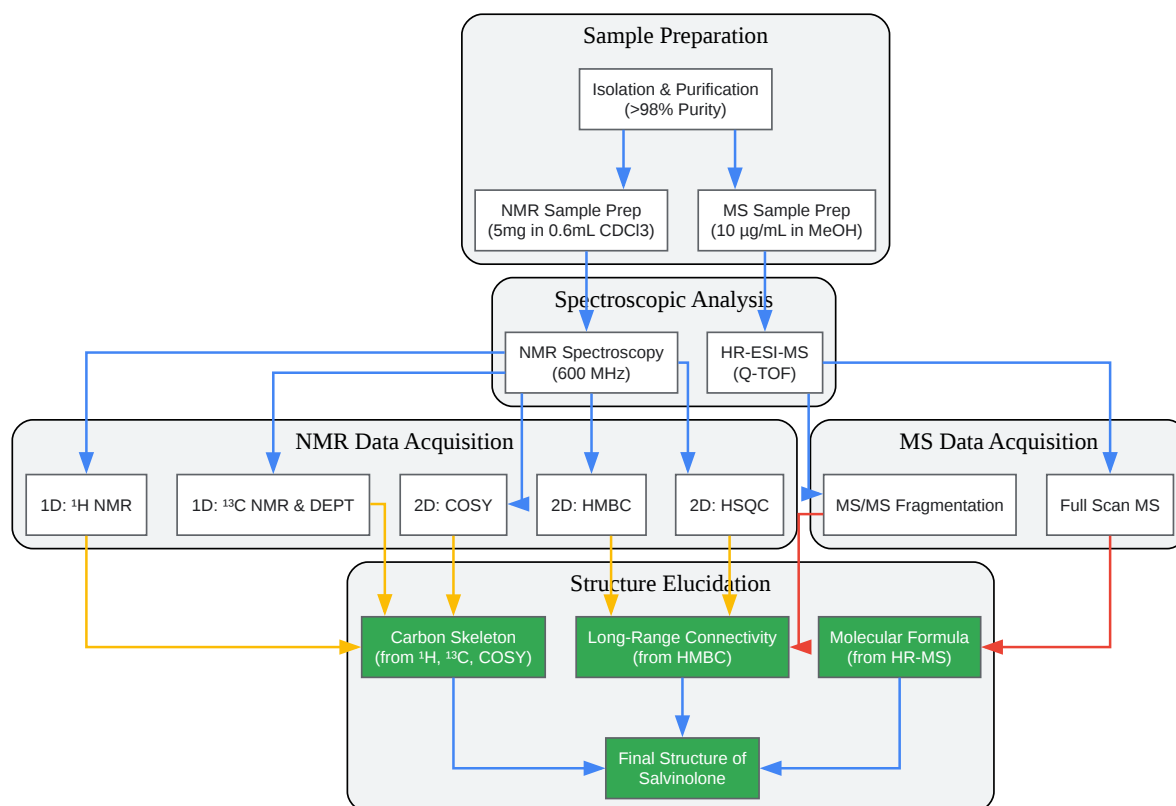
δ (ppm)	DEPT	Assignment
170.2	C	C-16
145.8	C	C-13
140.1	CH	C-15
125.5	CH	C-1
110.2	CH	C-14
85.3	CH	C-12
75.1	CH	C-3
60.5	C	C-4
55.8	CH ₃	OCH ₃
52.3	CH	C-10
48.7	C	C-9
45.6	CH	C-5
38.9	CH ₂	C-7
33.4	C	C-8
28.9	CH ₂	C-2
25.6	CH ₂	C-6
21.7	CH ₃	C-20
18.4	CH ₃	C-18
15.2	CH ₃	C-19

Table 3: HR-ESI-MS Data for Salvinolone

Ion	Calculated m/z	Measured m/z	Δ (ppm)	Molecular Formula
[M+H] ⁺	347.2166	347.2171	1.44	C ₂₁ H ₃₀ O ₄
[M+Na] ⁺	369.1985	369.1990	1.35	C ₂₁ H ₂₉ NaO ₄

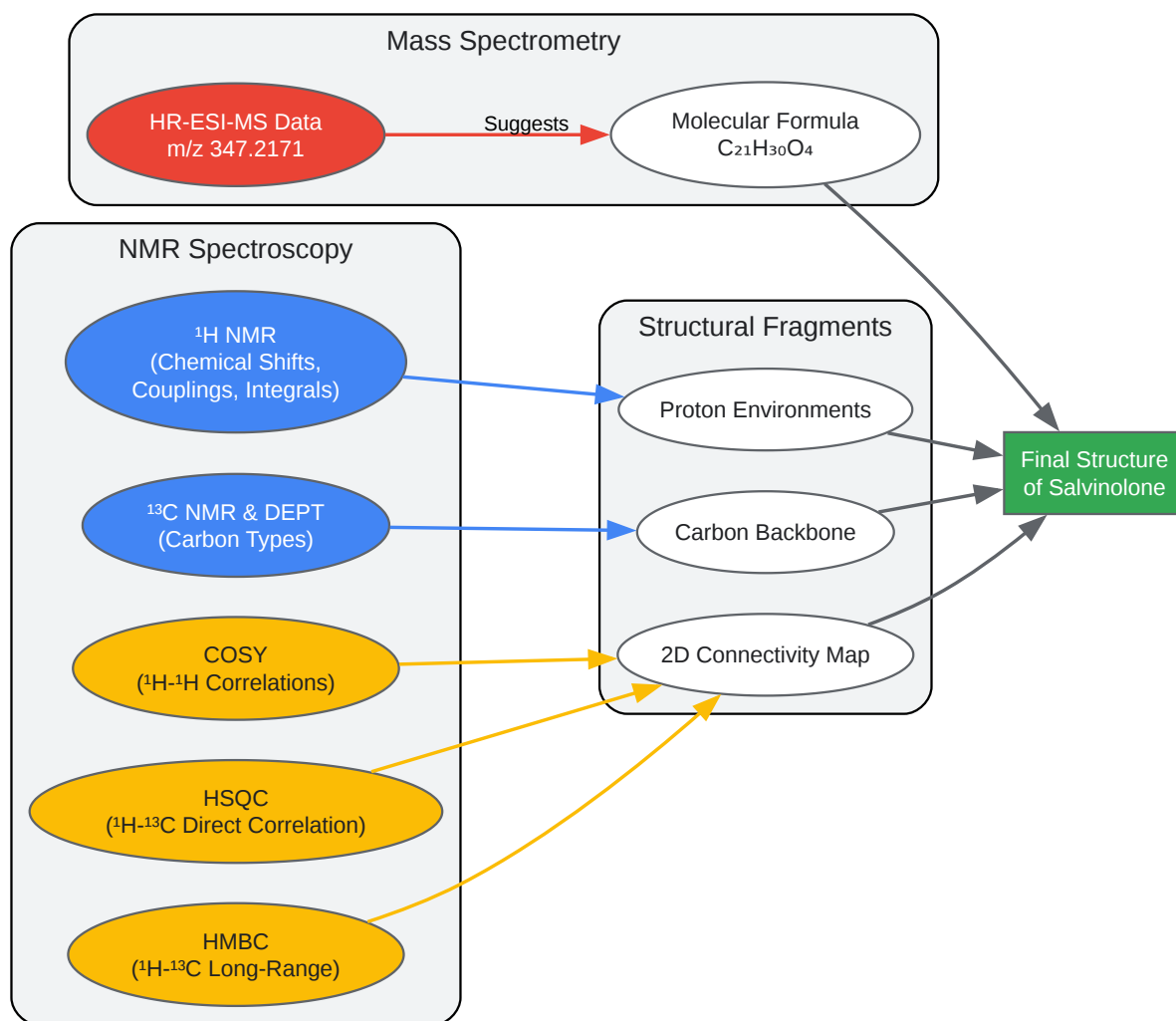
Visualization of Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow of the structural elucidation process and the interpretation of the spectroscopic data.



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Caption: Experimental workflow for the structural elucidation of **Salvinolone**.



Logic of Spectral Data Interpretation

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Caption: Logical relationships in spectral data interpretation for **Salvinolone**.

Conclusion

The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a powerful and indispensable toolkit for the structural elucidation of novel natural products. The protocols and data presented in this application note demonstrate a systematic

approach to deduce the molecular formula, carbon skeleton, and connectivity of **Salvinolone**. This workflow can be readily adapted by researchers for the characterization of other complex organic molecules, thereby accelerating the pipeline of natural product-based drug discovery and development.

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- To cite this document: BenchChem. [Application Note: Structural Elucidation of Salvinolone using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249375#nmr-and-mass-spectrometry-analysis-of-salvinolone]

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